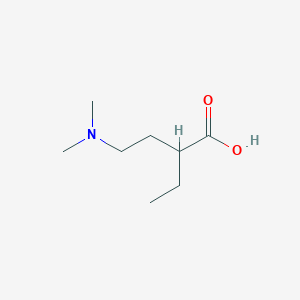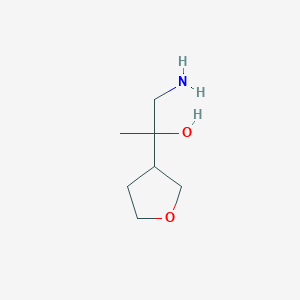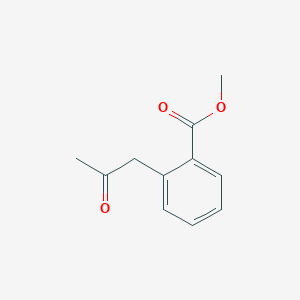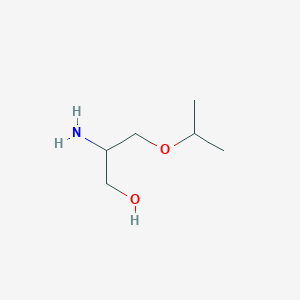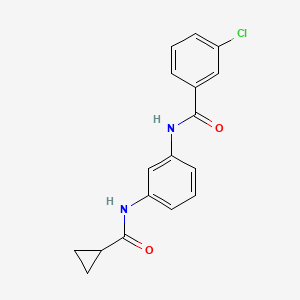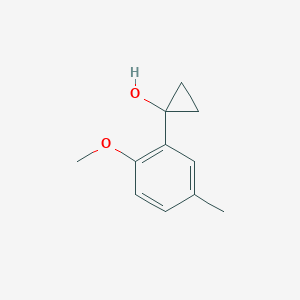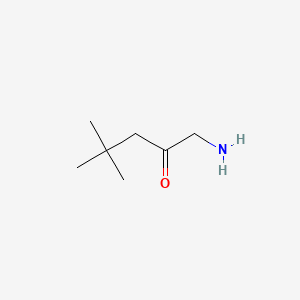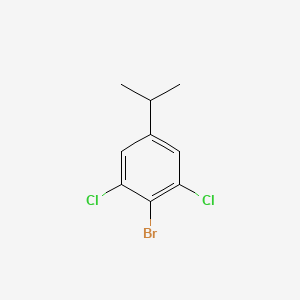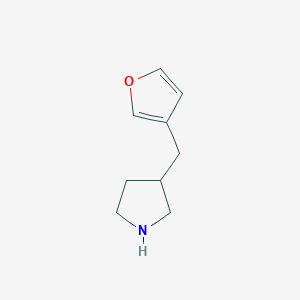
3-(Furan-3-ylmethyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Furan-3-ylmethyl)pyrrolidine is a heterocyclic organic compound that features a pyrrolidine ring substituted with a furan ring at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-3-ylmethyl)pyrrolidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, a nitrone or azomethine ylide can undergo a 1,3-dipolar cycloaddition with a dipolarophile like an olefin . Another method involves the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. Methods such as catalytic hydrogenation and cyclization reactions are often employed. The use of robust catalysts and optimized reaction conditions is crucial for efficient large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Furan-3-ylmethyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the furan ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., bromine) or alkylating agents (e.g., methyl iodide) under basic conditions.
Major Products Formed
Oxidation: Formation of furan-3-carboxylic acid derivatives.
Reduction: Formation of saturated pyrrolidine derivatives.
Substitution: Formation of halogenated or alkylated furan derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Furan-3-ylmethyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions
Wirkmechanismus
The mechanism of action of 3-(Furan-3-ylmethyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrole: Another nitrogen-containing heterocycle with a five-membered ring.
Pyrrolidine: The parent compound without the furan substitution.
Uniqueness
3-(Furan-3-ylmethyl)pyrrolidine is unique due to the combination of the pyrrolidine and furan rings, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H13NO |
|---|---|
Molekulargewicht |
151.21 g/mol |
IUPAC-Name |
3-(furan-3-ylmethyl)pyrrolidine |
InChI |
InChI=1S/C9H13NO/c1-3-10-6-8(1)5-9-2-4-11-7-9/h2,4,7-8,10H,1,3,5-6H2 |
InChI-Schlüssel |
OGGLXYXYIZFOHJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC1CC2=COC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl2-[(3-carbamoylphenyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B15319201.png)

